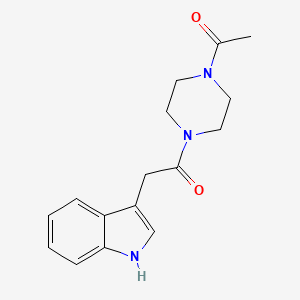![molecular formula C18H23N3O B7514746 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)
2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone, also known as Bicuculline, is a potent antagonist of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. Bicuculline is a bicyclic compound that was first isolated from the seeds of Dicentra cucullaria in 1932. Since then, it has been widely used in scientific research to study the mechanisms of GABAergic neurotransmission.
作用機序
2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone is a competitive antagonist of GABA-A receptors. It binds to the same site on the receptor as GABA, but does not activate the receptor. Instead, it prevents GABA from binding and activating the receptor. This results in the inhibition of GABAergic neurotransmission, leading to increased neural activity.
Biochemical and Physiological Effects
2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has been shown to have a number of biochemical and physiological effects. It increases the release of excitatory neurotransmitters such as glutamate and aspartate, and decreases the release of inhibitory neurotransmitters such as GABA. It also increases the activity of voltage-gated calcium channels, leading to increased calcium influx and increased neurotransmitter release.
実験室実験の利点と制限
One of the main advantages of using 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone in lab experiments is its potency as a GABA-A receptor antagonist. It is highly selective and has a low affinity for other receptors, making it a useful tool for studying GABAergic neurotransmission. However, its potency can also be a limitation, as high concentrations of 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone can lead to non-specific effects and toxicity.
将来の方向性
There are several potential future directions for research involving 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone. One area of interest is the role of GABAergic inhibition in neurological disorders such as epilepsy and anxiety. 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has been used in animal models of these disorders, and further research could help to elucidate the underlying mechanisms and potential therapeutic applications. Another area of interest is the development of more selective GABA-A receptor antagonists that could be used as potential drugs for the treatment of neurological disorders.
合成法
2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone can be synthesized through several methods, including the Pictet-Spengler reaction and the Mannich reaction. One of the most common methods involves the condensation of 2,3-dihydroxy-1,4-cyclohexadiene with ethyl orthoformate in the presence of hydrochloric acid to form 2-ethoxycarbonyl-1,4-cyclohexadiene. This intermediate is then reacted with piperazine and pyridine-4-carbaldehyde to produce 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone.
科学的研究の応用
2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has been extensively used in scientific research to study the mechanisms of GABAergic neurotransmission. It is commonly used to block GABA-A receptors in order to investigate the effects of GABAergic inhibition on neural activity. 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has been used in studies on epilepsy, anxiety, and addiction, among other areas.
特性
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c22-18(17-12-15-1-2-16(17)11-15)21-9-7-20(8-10-21)13-14-3-5-19-6-4-14/h1-6,15-17H,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRWHPWUDDLALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)C3CC4CC3C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Azetidin-1-yl)-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7514677.png)



![2-methoxy-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7514706.png)
![1-Pyrrolidin-1-yl-2-[(1,3,5-trimethylpyrazol-4-yl)amino]propan-1-one](/img/structure/B7514709.png)
![1-acetyl-N-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7514710.png)


![1-acetyl-N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7514720.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)